NF-κB Pathway Selectivity: PKC-Independent Mechanism vs. Known IKK-2 and PKC-Dependent Inhibitors
The target compound (SID 17450324) was identified across multiple primary screening assays (AID 1266, 1269, 1270, 1287, 1368) as a candidate to selectively inhibit NF-κB activation, yet was confirmed inactive against PKC-beta in a purified kinase assay (EC50 > 4 μM, AID 1280) [1][2]. This distinguishes it from SC-514, a known ATP-competitive IKK-2 inhibitor (IC50 = 3–12 μM) that blocks NF-κB via direct kinase inhibition, and from CID-2858522, which inhibits PKC-induced NF-κB activation (IC50 < 0.1 μM for PMA-stimulated IL-8) [3]. The parent compound class (N-aryl-2-thiophen-2-ylacetamide, thiophenacetamide/TAA) has been demonstrated by DARTS assay to bind the p65 subunit of NF-κB, forming hydrogen bonds with Lys37 and Asp125 near the DNA-binding region [4]. The PKC-independence of the target compound suggests it may operate through a similar p65-directed mechanism rather than upstream kinase inhibition, a mechanistic differentiation relevant for pathway-specific research tool selection.
| Evidence Dimension | NF-κB pathway inhibition mechanism and kinase selectivity |
|---|---|
| Target Compound Data | PKC-beta inhibition: EC50 > 4 μM (not active); identified as NF-κB selective candidate across 5 primary screens (AID 1266, 1269, 1270, 1287, 1368) |
| Comparator Or Baseline | SC-514: IKK-2 IC50 = 3–12 μM; CID-2858522: NF-κB IC50 < 0.1 μM (PMA-stimulated IL-8); TAA (parent class): binds p65 subunit (DARTS-confirmed) |
| Quantified Difference | Target compound does not inhibit PKC-beta at concentrations up to 4 μM, whereas SC-514 and CID-2858522 act through kinase-dependent mechanisms at nanomolar to low micromolar potencies. The functional NF-κB selectivity is achieved without direct kinase inhibition. |
| Conditions | AID 1280: purified PKC-beta kinase assay, DELFIA detection; AID 1266–1368: cell-based NF-κB reporter and pathway assays (Sanford-Burnham Center for Chemical Genomics screening cascade) |
Why This Matters
For researchers requiring NF-κB pathway modulation without confounding kinase inhibition (e.g., IKK-2 or PKC), this compound offers a mechanistically distinct profile not achievable with SC-514 or CID-2858522.
- [1] PubChem BioAssay. AID 1280: In vitro kinase assay using purified PKC-beta — SID 17450324 EC50 > 4 μM (not active). Sanford-Burnham Center for Chemical Genomics. https://www.bioassayexpress.com/REST/RDF/assay-pubchemAID:1280?version=9 View Source
- [2] PubChem BioAssay. AID 1302: Cytotoxicity assay in HeLa cells — SID 17450324 identified from earlier assays 1266, 1269, 1270, 1287, 1368 as NF-kB selective candidate. https://www.bioassayexpress.com/REST/RDF/assay-pubchemAID:1302 View Source
- [3] CID-2858522 (CAS 758679-97-9): NF-κB inhibitor, IC50 < 0.1 μM for PMA-stimulated IL-8 production; operates downstream of PKC. AdooQ Bioscience. https://www.adooq.com/cid-2858522.html View Source
- [4] Silva VS, et al. Thiophenacetamide as a potential modulator to NF-κB: structure and dynamics study using in silico and molecular biology assays. J Biomol Struct Dyn. 2019;37(16):4395-4406. PMID: 30486742. View Source
